molecular formula C25H54ClN B128994 Methyltrioctylammonium chloride CAS No. 5137-55-3

Methyltrioctylammonium chloride

Cat. No. B128994
CAS RN: 5137-55-3
M. Wt: 404.2 g/mol
InChI Key: XKBGEWXEAPTVCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltrioctylammonium chloride (MTOACl) is a quaternary ammonium salt that has been studied for various applications due to its unique chemical properties. It has been used in the removal of lignin from sugarcane bagasse for cellulase production by a thermophilic bacterium, Bacillus aestuarii UE25, which suggests its potential in biomass pretreatment . Additionally, MTOACl has been investigated for its role in improving zinc electrodeposition in ammoniacal electrolytes, indicating its utility in metal recovery processes .

Synthesis Analysis

The synthesis of methyltrioctylammonium salts with varying alkyl chain lengths has been explored, with specific attention to those with longer chains than the conventional methyltridodecylammonium (MTDDA). These synthesized salts have been used as ligands in anion-selective electrodes (ISEs) and have shown improved characteristics over conventional alternatives .

Molecular Structure Analysis

The molecular structure of this compound has been studied through various techniques. Infrared spectra analysis of methyl ammonium chloride has revealed information about the vibrational frequencies and symmetry of the methyl ammonium ion in different temperature phases . This kind of analysis helps in understanding the molecular interactions and structural changes that occur with temperature variations.

Chemical Reactions Analysis

MTOACl has been used as a phase transfer catalyst in condensation reactions between active methylene compounds and arylaldehydes, with the effect of ultrasound on these reactions being studied. It was found that MTOACl, also known as Aliquat 336, was the most efficient catalyst for these reactions . Furthermore, the synergistic effect of MTOACl on the extraction of neptunium(V) by 1-phenyl-3-methyl-4-benzoyl-pyrazolone in benzene has been reported, suggesting its role in complex extraction processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of MTOACl have been extensively studied. The extraction behavior of MTOACl from various organic solvents has been examined, revealing that the chemical species of the ammonium salt in the organic phase can exist in different forms depending on the dielectric constant of the solvent . Additionally, the selectivity coefficients of MTOACl for different anions have been determined, showing a dependency on anion size and the nature of the solvent . MTOACl-based chloride-selective liquid-membrane electrodes have also been optimized for blood serum measurements, demonstrating the compound's applicability in analytical techniques .

Scientific Research Applications

Extraction and Ion Exchange

  • MTOACl is effective in extracting several anions into different solvents, with its efficiency depending on the solvent's dielectric constant and polarity. This property is useful for selective extraction in analytical chemistry (Inoue & Tochiyama, 1980).
  • It also demonstrates potential in the extraction of metals, such as neptunium(V), from various solutions, showing a synergistic effect when combined with other extractants (Tochiyama, Inoue, & Kuroki, 1989).

Corrosion Inhibition

  • MTOACl is used in corrosion inhibition of metals, showing effectiveness in protecting steel surfaces in acidic environments, which is significant in industrial applications (Arellanes-Lozada et al., 2018).

Catalysis and Organic Reactions

Environmental Applications

  • MTOACl-modified adsorbents have shown promise in removing dyes and contaminants from wastewater, which is crucial for environmental remediation (Kaur, Pathak, & Kaur, 2022).

Analytical Chemistry

  • It's used in the sensitive determination of trace elements in biological and environmental samples, enhancing the accuracy and sensitivity of various spectrometric methods (Gupta, Tapadia, & Sharma, 2020).

Biomedical Research

Biomass Treatment

  • It's effective in treating biomass, such as sugarcane bagasse, for improved cellulase production, which is essential in biofuel research (Ejaz et al., 2019).

Safety and Hazards

Methyltrioctylammonium chloride is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It may also be harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for Methyltrioctylammonium chloride are not mentioned in the sources, its use as a catalyst in various chemical reactions suggests potential for further exploration in this area. Additionally, its role in the extraction of cobalt from spent lithium-ion batteries indicates potential for its use in recycling and waste management processes.

Mechanism of Action

Methyltrioctylammonium chloride is a quaternary ammonium salt that has been used in various applications due to its unique properties . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound is primarily used as a phase-transfer catalyst . It facilitates the migration of a reactant from one phase into another where the reaction occurs . The primary targets of this compound are therefore the reactants in the chemical reactions it catalyzes .

Mode of Action

As a phase-transfer catalyst, this compound operates by enhancing the solubility of reactants in a reaction, allowing them to move from one phase to another . This increases the rate of reaction by bringing the reactants into closer contact, thereby facilitating the reaction .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular reaction it is catalyzing. For instance, it has been used as a catalyst in the synthesis of acridine dione derivatives from aromatic aldehyde, dimedone, and amines under ultrasonic irradiations . It has also been used in the synthesis of extended π-systems using aromatic aldehydes and methyldiazines .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its permanently charged nitrogen atom . Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, molecular size, and the presence of transport proteins .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products . For example, in the synthesis of acridine dione derivatives, the compound acts as a catalyst to increase the reaction rate and yield .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the reactions it catalyzes . Moreover, the compound is hygroscopic, meaning it absorbs moisture from the air . This could potentially affect its stability and efficacy as a catalyst .

Biochemical Analysis

properties

IUPAC Name

methyl(trioctyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBGEWXEAPTVCK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35675-86-6 (iodide), 22061-11-6 (Parent)
Record name Trioctylmethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044487
Record name Methyltrioctylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow viscous liquid; [Alfa Aesar MSDS]
Record name Methyltrioctylammonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11692
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

5137-55-3, 63393-96-4
Record name Trioctylmethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5137-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trioctylmethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltrioctylammonium chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyltrioctylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltrioctylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTRICAPRYLYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Q8S2MJ6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyltrioctylammonium chloride
Reactant of Route 2
Reactant of Route 2
Methyltrioctylammonium chloride
Reactant of Route 3
Reactant of Route 3
Methyltrioctylammonium chloride
Reactant of Route 4
Reactant of Route 4
Methyltrioctylammonium chloride
Reactant of Route 5
Reactant of Route 5
Methyltrioctylammonium chloride
Reactant of Route 6
Methyltrioctylammonium chloride

Q & A

A: Methyltrioctylammonium Chloride (frequently referred to as Aliquat 336 in the provided research) often acts as a phase transfer catalyst (PTC) or extractant due to its amphiphilic nature. It interacts with its target by forming ion pairs. For instance, in metal extraction, it forms ion pairs with anionic metal complexes in the aqueous phase, enabling their transfer to the organic phase. [] This interaction leads to the separation and potential recovery of metal ions from aqueous solutions. [] In other applications, it interacts with molecules like dyes [, , ] or pharmaceutical compounds [, ] to facilitate their extraction.

    ANone: this compound demonstrates compatibility with various materials, enabling its use in diverse applications:

    • Membranes: It is effectively incorporated into polymer inclusion membranes (PIMs) for selective separation processes, demonstrating stability in contact with aqueous solutions. [] Examples include its use in separating arsenic [], nutrients [], and for application in microbial fuel cells (MFCs). [, ]
    • Organic Solvents: It exhibits good solubility in organic solvents like chloroform [, , ], benzene [], toluene [], and 1-octanol [, ], allowing its use as an extractant in liquid-liquid extraction systems.
    • Stability: While the research doesn't provide specific stability data, its successful use in various applications suggests adequate stability under the tested conditions. For instance, it remained active as a catalyst in epoxidation reactions carried out at 40-50°C. []

    ANone: this compound is widely used as a phase transfer catalyst, facilitating reactions between reagents located in different phases.

    • Epoxidation: It effectively catalyzes the epoxidation of alkenes using hydrogen peroxide (H2O2) as an oxidant, as seen in the epoxidation of 1,5,9-cyclododecatriene. [, , ] The mechanism involves transferring the anionic oxidant from the aqueous phase to the organic phase, where the reaction with the alkene occurs. [, , ]
    • Other Reactions: It participates in various other reactions, including the extraction of cobalt from nickel-containing solutions, [] the synthesis of 1,2-epoxy-5,9-cyclododecadiene, [] and the acylation of quinolines and isoquinolines. []

    ANone: The provided research papers do not delve into computational chemistry or modeling studies specific to this compound.

    ANone: While the provided research does not explicitly investigate SAR for this compound, it highlights the importance of its structure for its function:

    • Amphiphilic Nature: Its long alkyl chains provide hydrophobicity for interaction with organic phases, while the positively charged quaternary ammonium group allows ion pair formation and interaction with anionic species. [, ]
    • Comparison with Other Extractants: Studies comparing this compound with other quaternary ammonium salts, [, ] ionic liquids, [, ] and even other extractants like trioctylamine [], reveal how structural differences influence extraction efficiency and selectivity.

    ANone: The provided research primarily focuses on the applications of this compound as a chemical reagent and phase transfer catalyst for extraction, separation, and synthesis processes. The questions you posed, focusing on pharmaceutical properties like SHE regulations, PK/PD, toxicology, drug delivery, etc., are not relevant in this context.

    ANone: The research explores various alternatives to this compound for specific applications:

    • Other Quaternary Ammonium Salts: For epoxidation reactions, different quaternary ammonium salts like (cetyl)pyridinium chloride and tetrabutylammonium hydrogensulfate were studied, showing varying catalytic activity compared to this compound. []
    • Ionic Liquids: Studies investigated ionic liquids based on imidazolium and tetraalkylammonium cations for metal extraction, comparing their performance and selectivity to this compound. [, ]
    • Trioctylamine: As a basic extractant, trioctylamine was studied alongside this compound for arsenic removal. []

    A: The research highlights the use of standard analytical techniques like spectrophotometry [, , , , ], atomic absorption spectrometry [, ], and high-performance liquid chromatography [, , ] for studying this compound-based systems. Access to these analytical tools and expertise in separation science, analytical chemistry, and material science is essential for advancing research in this field.

    ANone: The provided research represents a snapshot of the applications of this compound, primarily focusing on its use as a phase transfer catalyst and extractant in various chemical processes. Tracing back its historical context and milestones would require a more extensive literature review beyond the scope of this Q&A.

    ANone: The research highlights the cross-disciplinary nature of research involving this compound:

    • Chemistry & Environmental Science: Its use in extracting pollutants like dyes [, , ] and heavy metals [, , , ] from wastewater highlights its relevance in environmental remediation.
    • Chemistry & Analytical Chemistry: Development of analytical methods using this compound as an extractant for preconcentrating analytes like pharmaceuticals [, ] and metal ions [, , , , ] showcases the synergy between these fields.
    • Chemistry & Material Science: Incorporation of this compound into PIMs for selective separation processes [, , ] demonstrates the intersection of these disciplines.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.